4-Methoxy-3-methyl-2,3-dihydro-1H-inden-1-one is an organic compound characterized by a unique bicyclic structure that incorporates a methoxy group and a methyl group. This compound belongs to the class of indene derivatives, which are significant in various fields of chemistry due to their versatile reactivity and potential applications in medicinal chemistry.
The compound can be synthesized using commercially available starting materials, including 3-methyl-2,3-dihydro-1H-inden-1-one and methoxybenzene. The synthesis often involves methoxylation processes under reflux conditions, followed by purification techniques like recrystallization or column chromatography.
4-Methoxy-3-methyl-2,3-dihydro-1H-inden-1-one is classified as:
The synthesis of 4-Methoxy-3-methyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:
The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent oxidation or degradation of sensitive intermediates.
The molecular structure of 4-Methoxy-3-methyl-2,3-dihydro-1H-inden-1-one can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C11H12O2 |
Molecular Weight | 176.21 g/mol |
IUPAC Name | 6-Methoxy-3-methyl-2,3-dihydroinden-1-one |
InChI Key | XITJWOSJNCBUDJ-UHFFFAOYSA-N |
Canonical SMILES | CC1CC(=O)C2=C1C=CC(=C2)OC |
This structure features a bicyclic framework with a carbonyl group (ketone) at one position and a methoxy substituent at another, providing unique chemical properties that facilitate various reactions .
4-Methoxy-3-methyl-2,3-dihydro-1H-inden-1-one can undergo several types of chemical reactions:
The oxidation and reduction processes typically require specific reaction conditions, including solvent choice and temperature control, to achieve optimal yields.
The mechanism of action for 4-Methoxy-3-methyl-2,3-dihydro-1H-inden-1-one involves several steps depending on the type of reaction:
The physical properties of 4-Methoxy-3-methyl-2,3-dihydro-1H-inden-1-one include:
Property | Value |
---|---|
Boiling Point | Not available |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Chemical properties include reactivity with various reagents based on its functional groups, allowing it to participate in oxidation-reduction and substitution reactions .
4-Methoxy-3-methyl-2,3-dihydro-1H-inden-1-one has several scientific applications:
This compound's diverse applications highlight its significance in both academic research and industrial settings.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7